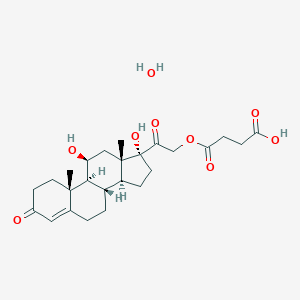![molecular formula C24H26ClN3O2S B126997 2-[4-氯-6-(4-苯基氨基)嘧啶-2-基]巯基辛酸 CAS No. 1077626-51-7](/img/structure/B126997.png)
2-[4-氯-6-(4-苯基氨基)嘧啶-2-基]巯基辛酸
描述
The compound "2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The presence of a chloro group and a phenylanilino group attached to the pyrimidine ring suggests potential for increased chemical reactivity and possible pharmacological properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the introduction of various substituents to the pyrimidine ring to achieve desired properties. For example, the oxidation of 2-(p-substituted phenylthio)pyrimidines can yield sulphoxides and sulphones, which can further undergo reactions such as alkaline hydrolysis and aminolysis, as indicated by the study of similar compounds . The electronic nature of the substituents can significantly affect the reaction rates, with more electron-withdrawing groups leading to faster reactions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be quite complex, with various substituents influencing the overall conformation of the molecule. For instance, in the crystal structures of related compounds, the pyrimidine ring is inclined at different angles to the benzene ring, which can affect the molecule's interactions with other molecules and its overall stability . The inclination angle can play a crucial role in the molecular docking and binding affinity of the compound to biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in a range of chemical reactions. The presence of functional groups such as chloro, phenyl, and anilino can lead to interactions with other chemical entities through electrophilic or nucleophilic attacks. The reactivity of these compounds can be further analyzed through spectroscopic methods, which can provide insights into the vibrational wave numbers and potential energy distributions, as well as predict the sites of chemical reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. Spectroscopic investigations using techniques like FT-IR and FT-Raman can reveal the vibrational spectral analysis of these compounds . Additionally, computational methods such as density functional theory (DFT) can be used to predict properties like HOMO-LUMO gaps, NBO analysis, and molecular electrostatic potential (MEP) maps, which are crucial for understanding the electronic properties and reactivity of the compound . The molecular docking studies suggested in the papers indicate that these compounds might exhibit inhibitory activity against certain biological targets, hinting at their potential as chemotherapeutic agents .
科学研究应用
抗肿瘤和抗菌潜力
2-[4-氯-6-(4-苯基氨基)嘧啶-2-基]巯基辛酸已被探讨作为胸苷酸合成酶(TS)的抑制剂,TS是合成胸苷的关键酶,胸苷对DNA复制和修复至关重要。这种抑制作用对抗肿瘤和抗菌疗法具有重要意义。Gangjee等人(1996年)合成了这种化合物的各种类似物,展示了它们对人类TS的有效性,并强调了它们作为抗肿瘤药物的潜力 (Gangjee et al., 1996)。
荧光结合研究
Meng等人(2012年)在一项探索类似嘧啶衍生物结合相互作用的研究中,使用荧光和紫外-可见光谱研究了它们与牛血清白蛋白(BSA)的相互作用。这项研究为了解这类化合物在生物系统中的行为提供了见解 (Meng et al., 2012)。
合成和生物活性
Bassyouni和Fathalla(2013年)专注于合成新的杂环巯基嘧啶-4(3H)-酮衍生物,突出了嘧啶核的广泛生物活性,包括抗微生物、抗病毒、抗癌和抗炎性特性。他们的工作强调了嘧啶衍生物在各种治疗领域中的多功能性和潜力 (Bassyouni & Fathalla, 2013)。
环境降解研究
Sharma等人(2012年)研究了类似嘧啶结构的化合物氯嘧草酯被黑曲霉降解的过程。这项研究对于了解这类化合物的环境降解和潜在生态影响具有重要意义 (Sharma et al., 2012)。
双重抑制活性
Gangjee等人(2008年)合成了嘧啶的类似物,作为胸苷酸合成酶和二氢叶酸还原酶的双重抑制剂。这种双重抑制活性为开发新型抗肿瘤药物提供了有前途的途径 (Gangjee et al., 2008)。
属性
IUPAC Name |
2-[4-chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2S/c1-2-3-4-8-11-20(23(29)30)31-24-27-21(25)16-22(28-24)26-19-14-12-18(13-15-19)17-9-6-5-7-10-17/h5-7,9-10,12-16,20H,2-4,8,11H2,1H3,(H,29,30)(H,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIGXYHGQLWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



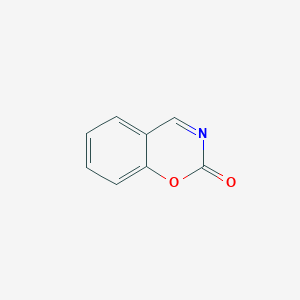
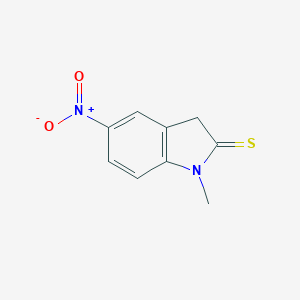
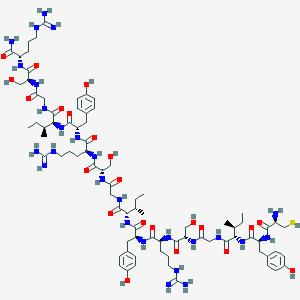
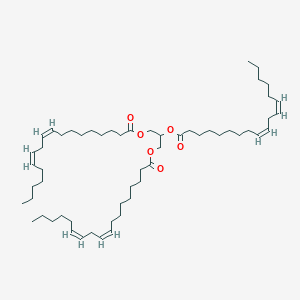



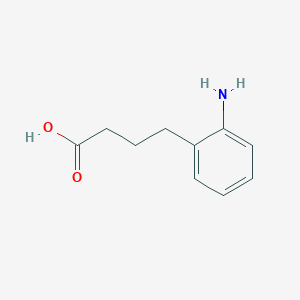
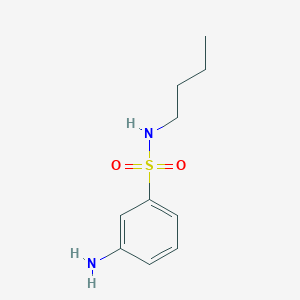

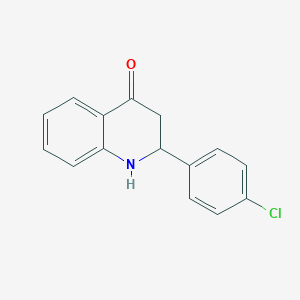
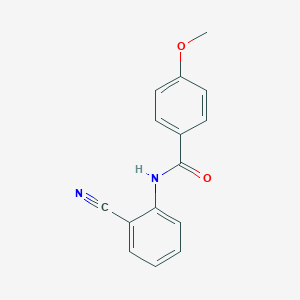
![2-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B126959.png)
